Hydroxyzine-d8
Description
Hydroxyzine-d8 (this compound dihydrochloride) is a deuterium-labeled isotopologue of hydroxyzine, a first-generation antihistamine and anxiolytic. The compound is synthesized by substituting eight hydrogen atoms with deuterium at specific positions, typically on the piperazine ring, as inferred from its synthesis pathway involving piperazine-d8 . Its molecular formula is C21H19D8ClN2O2·2HCl, with a molecular weight of 455.87 g/mol . This compound is primarily utilized as an internal standard in quantitative analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), enabling precise pharmacokinetic and metabolic studies of non-deuterated hydroxyzine . The synthesis yield is reported at 11.7% with a purity of 99.5%, underscoring its reliability for research applications .
Properties
CAS No. |
1189480-47-4 |
|---|---|
Molecular Formula |
C21H19ClN2O2D8 |
Molecular Weight |
382.96 |
Appearance |
Yellow Oil |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
68-88-2 (unlabelled) |
Synonyms |
1-(p-Chloro-a-phenylbenzyl)-4-[2-(2-hydroxyethoxy)ethyl)]piperazine-d8; Hydroxizine-d8; 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]ethanol; NSC 169188-d; Tran-Q-d8; Tranquizine-d8 |
tag |
Hydroxyzine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyzine-d8 involves the coupling of piperazine-d8 with 4-chlorobenzhydryl chloride, followed by the reaction of the intermediate with 2-(2-chloroethoxy) ethanol. This process yields this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Hydroxyzine-d8 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate (Oxone) is commonly used as an oxidizing agent.
Substitution: Reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Scientific Research Applications
Hydroxyzine-d8 in COVID-19 Treatment
Recent studies have highlighted hydroxyzine's potential role in reducing mortality among hospitalized COVID-19 patients. A multicenter observational study indicated that hydroxyzine administration within the first 48 hours of hospitalization was associated with a significant reduction in mortality rates (AOR, 0.51; 95% CI, 0.29–0.88, p = 0.016) . The mechanisms through which hydroxyzine exerts its effects include:
- Functional Inhibition of Acid Sphingomyelinase (FIASMA): This mechanism may contribute to its antiviral effects by preventing viral entry into host cells.
- Anti-inflammatory Properties: Hydroxyzine's ability to suppress pro-inflammatory cytokines can mitigate the severe inflammatory responses seen in COVID-19 patients.
Given these properties, this compound is anticipated to offer similar benefits due to its enhanced metabolic stability and prolonged half-life, potentially leading to more consistent therapeutic levels and improved patient outcomes .
This compound in Mental Health Disorders
Hydroxyzine has been utilized for the symptomatic relief of anxiety and tension associated with psychoneuroses. Its efficacy as an alternative to benzodiazepines has been documented in various studies . this compound may provide advantages in this application due to:
- Enhanced Pharmacokinetics: The deuterated form could lead to improved absorption and distribution characteristics.
- Reduced Side Effects: With a potentially lower risk of dependency compared to traditional anxiolytics, hydroxyzine-d8 could be a safer option for long-term management of anxiety disorders.
This compound in Dermatological Applications
Hydroxyzine is often prescribed for pruritus due to allergic conditions such as chronic urticaria. Its antihistaminic properties make it effective in alleviating itchiness associated with various dermatological conditions . The application of this compound in this context could leverage:
- Improved Efficacy: Enhanced stability may result in better control of symptoms.
- Broader Therapeutic Scope: Potentially effective for patients who do not respond adequately to conventional antihistamines.
Case Studies and Research Findings
Mechanism of Action
Hydroxyzine-d8, like hydroxyzine, acts as a potent and selective histamine H1 receptor inverse agonist. This action is responsible for its antihistamine and sedative effects. Hydroxyzine also exhibits anxiolytic properties by inhibiting the activity of certain subcortical areas of the central nervous system .
Comparison with Similar Compounds
Research Implications
- Analytical Precision: this compound’s high purity (99.5%) minimizes assay variability, making it superior to non-deuterated analogues in sensitive methods like HPLC-MS/MS .
- Therapeutic Insights : Comparative studies using this compound have elucidated hydroxyzine’s metabolism, revealing major metabolites such as cetirizine, which lacks anxiolytic activity .
Biological Activity
Hydroxyzine-d8 is a deuterated form of hydroxyzine, a first-generation antihistamine primarily used for its anxiolytic, sedative, and anti-inflammatory properties. The introduction of deuterium atoms in this compound enhances its metabolic stability and may improve its pharmacokinetic profile compared to its non-deuterated counterpart. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Hydroxyzine acts primarily as an inverse agonist at the histamine H1 receptor, which mediates allergic reactions and various central nervous system effects. The key mechanisms include:
- Histamine H1 Receptor Antagonism : this compound binds competitively to H1 receptors, inhibiting the action of histamine and thereby reducing symptoms associated with allergies and anxiety .
- Functional Inhibition of Acid Sphingomyelinase (FIASMA) : This mechanism is particularly relevant in inflammatory conditions, as it may help mitigate severe inflammatory responses .
- Anti-inflammatory Effects : Hydroxyzine has been shown to suppress pro-inflammatory cytokines, which can be beneficial in conditions characterized by excessive inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterated structure:
- Absorption : Hydroxyzine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations approximately two hours post-administration .
- Metabolism : It is metabolized primarily in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), producing cetirizine as a significant active metabolite .
- Half-life : The half-life of hydroxyzine is reported to be between 14 to 25 hours, with variations based on age and health status .
Therapeutic Applications
This compound retains many therapeutic applications similar to hydroxyzine:
- Anxiety Disorders : It has demonstrated efficacy in treating generalized anxiety disorder and panic attacks, often showing rapid cognitive improvements compared to other anxiolytics like lorazepam .
- COVID-19 Treatment : Recent studies suggest that hydroxyzine may reduce mortality rates among COVID-19 patients when administered early during hospitalization. A multicenter observational study indicated an adjusted odds ratio (AOR) of 0.51 for reduced mortality associated with hydroxyzine use . this compound's enhanced metabolic stability could potentially offer similar or superior benefits due to more consistent therapeutic levels in the bloodstream .
Case Studies
- Acute Exacerbation of Panic Disorder : A case report highlighted the successful treatment of a 25-year-old male with acute panic disorder using hydroxyzine. The patient exhibited significant improvement in symptoms such as tachycardia and hyperventilation following treatment .
- COVID-19 Mortality Reduction Study : In a study involving over 15,000 hospitalized adults, those receiving hydroxyzine within the first 48 hours had significantly lower mortality rates compared to those who did not receive the drug. This underscores the potential for repurposing this compound in critical care settings during pandemics .
Comparative Analysis with Other Antihistamines
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Hydroxyzine | First-generation antihistamine | Sedative and anxiolytic effects |
| Cetirizine | Second-generation antihistamine | Less sedating; longer duration |
| Diphenhydramine | First-generation antihistamine | Strong sedative effects; used for sleep aids |
| Levocetirizine | Enantiomer of cetirizine | Improved efficacy with fewer side effects |
| This compound | Deuterated form | Enhanced metabolic stability; potential for improved efficacy |
Q & A
Q. What analytical methods are recommended for characterizing Hydroxyzine-d8, and how do they ensure isotopic purity?
this compound characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and isotopic purity. NMR can identify deuterium substitution patterns by comparing chemical shifts to non-deuterated Hydroxyzine, while HRMS quantifies the mass difference (Δm/z = +8) to validate isotopic enrichment . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for assessing trace impurities and ensuring >98% isotopic purity, a standard threshold for pharmacological studies .
Q. How should stability studies for this compound be designed to assess degradation under varying storage conditions?
Stability studies must follow ICH guidelines Q1A(R2) and Q1B, incorporating accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage conditions. Samples should be analyzed at predefined intervals (e.g., 0, 1, 3, 6 months) using validated LC-MS/MS methods to quantify degradation products. Degradation kinetics (e.g., Arrhenius modeling) can predict shelf life, while photostability testing under ICH Q1B conditions (exposure to UV/visible light) identifies light-sensitive functional groups .
Q. What experimental protocols are essential for synthesizing this compound with high deuterium incorporation efficiency?
Synthesis typically involves catalytic deuterium exchange using deuterated solvents (e.g., D2O or CD3OD) and transition-metal catalysts (e.g., Pd/C or PtO2). Reaction conditions (temperature, pH, and catalyst loading) must be optimized to minimize proton back-exchange. Post-synthesis, purification via preparative HPLC with deuterium-compatible columns (e.g., C18 with trifluoroacetic acid-free mobile phases) ensures removal of non-deuterated byproducts .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (DKIEs) influence the metabolic profile of this compound compared to its non-deuterated counterpart?
DKIEs alter the rate of cytochrome P450 (CYP)-mediated metabolism by strengthening C-D bonds, slowing hydroxylation/N-dealkylation pathways. Comparative studies require in vitro microsomal assays (human liver microsomes) with LC-MS/MS quantification of metabolites. For instance, reduced formation of cetirizine (a primary metabolite) in this compound indicates deuterium-induced metabolic stabilization. Statistical analysis (e.g., ANOVA with post hoc tests) should validate significance (p < 0.05) across triplicate experiments .
Q. What methodologies resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
Discrepancies in PK parameters (e.g., half-life, Cmax) may arise from interspecies differences in CYP isoforms or deuterium exchange variability. A meta-analysis of published data, stratified by species and administration routes, should be conducted. Use mixed-effects models to account for heterogeneity, and validate findings via in vivo cross-species PK studies with standardized dosing (e.g., 10 mg/kg IV/oral in rodents vs. primates). Include power analysis to ensure sample size adequacy .
Q. How can computational modeling predict the impact of deuterium substitution on this compound’s receptor binding affinity?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model C-D bond effects on binding to histamine H1 receptors. Compare free-energy landscapes (e.g., MM-PBSA/GBSA) of Hydroxyzine and this compound bound to receptor structures (PDB: 7DFL). Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (kon/koff). Discrepancies >20% between in silico and in vitro data warrant re-evaluation of force field parameters .
Q. What strategies address conflicting results in this compound’s efficacy in preclinical anxiety models?
Contradictions in rodent behavioral assays (e.g., elevated plus maze vs. light-dark box) may reflect model-specific stress thresholds or dosing regimens. Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., sample size, strain variability). Follow with a harmonized in vivo study design: standardized dosing (e.g., 5–20 mg/kg), blinded scoring, and cross-lab validation. Use meta-regression to adjust for confounding variables (e.g., sex, age) .
Q. Methodological Notes
- Reproducibility : Detailed experimental protocols (e.g., catalyst ratios, chromatographic conditions) must be included in supplementary materials to enable replication .
- Data Contradictions : Apply triangulation by combining in vitro, in silico, and in vivo data to resolve inconsistencies .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and declare deuterated compound handling protocols in ethics statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
